![molecular formula C14H14N2O4 B2908163 Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate CAS No. 2034261-59-9](/img/structure/B2908163.png)
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including 1,3-dipolar cycloaddition and nitrile oxide cycloaddition . The specific synthesis route for your compound would depend on the desired substituents and their positions on the isoxazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing carboxylate group and the electron-donating methyl groups. The isoxazole ring can participate in various reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the carboxylate group might make the compound acidic, and the isoxazole ring might make it somewhat polar .Scientific Research Applications
Organic Photoredox Catalysis
This compound could be used in the field of organic photoredox catalysis . Isoxazole-5 (4H)-ones, which are heteropentacycle compounds found in several bioactive molecules with pharmaceutical and agrochemical properties, can be obtained through a multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . This reaction can be induced by light, reducing reaction times compared to methodologies that used heating or catalysis .
Larvicidal Activity
Some isoxazolone compounds have shown larvicidal activity on immature forms of Aedes aegypti . This suggests that “Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate” could potentially be used in the development of new insecticides or pesticides .
Continuous Flow Chemistry
The compound could be used in continuous flow chemistry . The reaction to produce isoxazolones can be run in flow conditions, which allows for the scale-up of the synthesis of these compounds using a photochemical reactor set-up .
Crystallography
“Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate” could be used in crystallography studies . The crystal structure of this compound could provide valuable insights into its properties and potential applications .
COX-1 Inhibition
Isoxazoles have been used as COX-1 inhibitors . COX-1 inhibition is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases . Therefore, “Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate” could potentially be used in the development of new treatments for these conditions .
Mechanism of Action
Target of Action
Similar compounds have been synthesized as potential inhibitors targeting the d1 protease in plants . The D1 protease plays a crucial role in the assembly of the Photosystem II (PSII) reaction center in plants .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target (potentially the d1 protease) and inhibit its function . This interaction could result in changes to the normal functioning of the target, potentially disrupting the assembly of the PSII reaction center.
Biochemical Pathways
If it does indeed target the d1 protease, it would affect the photosynthesis pathway in plants, specifically the assembly of the psii reaction center .
Result of Action
If it acts as an inhibitor of the D1 protease, it could disrupt the assembly of the PSII reaction center, potentially affecting the photosynthesis process in plants .
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-12(8-16-20-9)7-15-13(17)10-3-5-11(6-4-10)14(18)19-2/h3-6,8H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPSOOBLYVRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate |
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